Phthalamide
Overview
Description
Phthalimide is an organic compound with the formula C6H4(CO)2NH . It is the imide derivative of phthalic anhydride and is a sublimable white solid that is slightly soluble in water but more so upon addition of base . It is used as a precursor to other organic compounds as a masked source of ammonia .
Synthesis Analysis
The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .
Molecular Structure Analysis
Phthalimide contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amides (aromatic) .
Chemical Reactions Analysis
Phthalimide is readily deprotonated by hydroxide to give the corresponding anion, which reacts with bromine to give the N-bromophthalimide product . Gabriel Phthalimide Synthesis is a method of obtaining primary aliphatic amines. In this reaction, phthalimide is converted into its potassium salt by treatment with alcoholic KOH .
Physical And Chemical Properties Analysis
Phthalimide is a solid, white substance . It has a molar mass of 147.33 g/mol . The melting point of Phthalimide is 238℃ and the boiling point is 336℃ .
Scientific Research Applications
Insecticide Development
- Phthalamides containing a hydrazone substructure have been studied for their potential as insecticides. These new compounds showed good stomach toxicity against peach aphids and some compounds exhibited higher activity than the control insecticide, fluobendiamide (Liu et al., 2010).
Chemical Synthesis and Biological Evaluation
- N1, N2-bis-[4-(t-amino)-2-butynyl]phthalamides have been synthesized and investigated for their potential as antagonists to oxotremorine and acetylcholine in mice and guinea pig ileum preparations (Muhi-eldeen et al., 2013).
- Novel 2-aminoisoindoline-1,3-dione derivatives of N-amino phthalamide have been synthesized and showed promising antibacterial and anticancer activities (Ahmed et al., 2016).
Membrane-Disruptive Activity in Drug Delivery
- Hydrophobic amino acid grafts on phthalamide polymers have been explored for their role in enhancing membrane-disruptive activity, critical for drug delivery applications. These polymers showed increased lytic activity on cell membranes under certain conditions (Chen et al., 2009).
Environmental and Health Studies
- Phthalates, including derivatives of phthalamides, have been extensively studied for their environmental presence and potential health effects. These studies cover aspects like exposure from personal care products, endocrine-disrupting properties, and associations with various health conditions (Duty et al., 2005; Shen et al., 2009; Hauser et al., 2004; López-Carrillo et al., 2009).
Safety And Hazards
Future Directions
Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The target-oriented synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community . The compounds created in recent work present new and promising results, highlighting two new synthesis routes, which can be used as a reference for the synthesis of variations and new derivatives in future projects .
properties
IUPAC Name |
benzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYNDKKHOIIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Record name | PHTHALAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
36630-93-0 | |
Record name | Phthalamide homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7021158 | |
Record name | Phthalamide | |
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Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phthalamide appears as colorless crystals or off-white powder. (NTP, 1992), Colorless solid; [Hawley] | |
Record name | PHTHALAMIDE | |
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Record name | Phthalamide | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | PHTHALAMIDE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN COLD WATER, METHANOL; MORE SOL IN HOT SOLVENTS, SLIGHTLY SOL IN ETHER, Water solubility = 200 mg/l | |
Record name | PHTHALAMIDE | |
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Record name | PHTHALAMIDE | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Phthalamide | |
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Product Name |
Phthalamide | |
Color/Form |
MINUTE CRYSTALS, Colorless crystals | |
CAS RN |
88-96-0 | |
Record name | PHTHALAMIDE | |
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Record name | PHTHALAMIDE | |
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Record name | 1,2-Benzenedicarboxamide | |
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Record name | Phthalamide | |
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Record name | Phthalamide | |
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Record name | PHTHALAMIDE | |
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Record name | PHTHALAMIDE | |
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Melting Point |
442 °F (decomposes) (NTP, 1992), 228 °C, DECOMPOSES AT MELTING POINT, MP: 221-223 °C /COMMERCIAL GRADES/ | |
Record name | PHTHALAMIDE | |
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Record name | PHTHALAMIDE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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